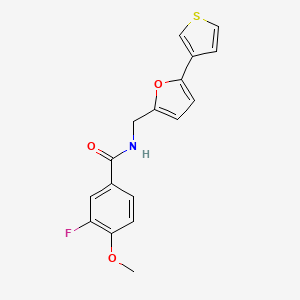

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

CAS No.: 2034340-31-1

Cat. No.: VC5033601

Molecular Formula: C17H14FNO3S

Molecular Weight: 331.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034340-31-1 |

|---|---|

| Molecular Formula | C17H14FNO3S |

| Molecular Weight | 331.36 |

| IUPAC Name | 3-fluoro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide |

| Standard InChI | InChI=1S/C17H14FNO3S/c1-21-16-4-2-11(8-14(16)18)17(20)19-9-13-3-5-15(22-13)12-6-7-23-10-12/h2-8,10H,9H2,1H3,(H,19,20) |

| Standard InChI Key | HWCARYMLLOZRNV-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F |

Introduction

Overview of the Compound

Chemical Name: 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Molecular Formula: C16H12FNO3S

Molecular Weight: Approximately 317.34 g/mol

This compound belongs to the class of benzamides, which are commonly studied for their bioactive properties. It features a benzamide core substituted with fluorine and methoxy groups, as well as a furan-thiophene moiety.

Structural Features

The structure of this compound can be broken down into the following components:

-

Benzamide Core:

-

A benzene ring substituted with fluorine at position 3 and a methoxy group at position 4.

-

The amide (-CONH-) group is attached to the benzene ring.

-

-

Furan-Thiophene Moiety:

-

A furan ring (five-membered oxygen-containing heterocycle) is linked to a thiophene ring (five-membered sulfur-containing heterocycle) at position 5.

-

This moiety is attached via a methylene (-CH2-) group to the nitrogen atom of the benzamide.

-

Synthesis

Although specific synthesis details for this compound are not directly available, similar compounds are typically synthesized using multi-step organic reactions:

-

Formation of Benzamide Core:

-

The benzamide core can be synthesized by reacting a fluorinated methoxybenzoyl chloride with an appropriate amine.

-

-

Coupling with Furan-Thiophene Moiety:

-

The furan-thiophene fragment can be introduced through nucleophilic substitution or coupling reactions using reagents like furan derivatives and thiophenes.

-

-

Final Assembly:

-

The final compound is obtained by linking the furan-thiophene moiety to the benzamide core via a methylamine linker.

-

Analytical Characterization

The characterization of this compound would typically involve:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H) and Carbon (C) NMR spectroscopy to confirm the chemical shifts associated with aromatic, methoxy, and amide groups.

-

-

Infrared (IR) Spectroscopy:

-

Key absorption bands include:

-

Amide () stretching around 1650–1700 cm.

-

Aromatic stretching around 3000–3100 cm.

-

Methoxy () stretching near 1100–1200 cm.

-

-

-

Mass Spectrometry (MS):

-

Molecular ion peak corresponding to the molecular weight (317 g/mol).

-

-

Elemental Analysis:

-

To verify the empirical formula by determining percentages of carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine.

-

Potential Applications

Compounds like 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide are often explored for their biological activities due to their structural features:

-

Medicinal Chemistry:

-

Benzamides are known for their pharmacological properties such as anti-inflammatory, anticancer, and antimicrobial activities.

-

The presence of fluorine enhances metabolic stability and bioavailability.

-

-

Heterocyclic Chemistry:

-

The furan-thiophene moiety may contribute to interactions with biological targets such as enzymes or receptors due to its electron-rich nature.

-

-

Drug Development:

-

This compound could serve as a lead molecule for designing inhibitors targeting specific enzymes or pathways in diseases like cancer or inflammation.

-

Future Directions

Further research on this compound could focus on:

-

Biological Activity Testing:

-

Screening for antimicrobial, anticancer, or anti-inflammatory properties.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Modifying substituents on the benzamide or heterocyclic rings to optimize activity.

-

-

Docking Studies:

-

Computational modeling to predict interactions with biological targets such as enzymes or receptors.

-

-

Toxicological Studies:

-

Assessing safety profiles in preclinical models.

-

This compound represents an intriguing candidate for further exploration in synthetic and medicinal chemistry due to its unique structural features and potential bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume